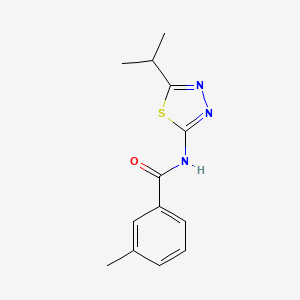![molecular formula C18H15NO6 B5889316 2-{[3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B5889316.png)
2-{[3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as "APC" and belongs to the class of coumarin derivatives. APC has shown promise in various research fields, including cancer treatment, neuroprotection, and anti-inflammatory therapy.
科学研究应用
APC has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is cancer treatment. Studies have shown that APC has anti-proliferative effects on cancer cells and can induce apoptosis. APC has also been shown to inhibit the growth of tumor cells in animal models.
Another area of research where APC shows promise is in neuroprotection. Studies have demonstrated that APC can protect against neuronal damage caused by oxidative stress, ischemia, and neurotoxic agents. APC has also been shown to improve cognitive function in animal models of Alzheimer's disease.
APC also exhibits anti-inflammatory properties. Studies have shown that APC can reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. APC has also been shown to attenuate the inflammatory response in animal models of arthritis and colitis.
作用机制
The mechanism of action of APC is not fully understood. However, it is believed that APC exerts its effects through multiple pathways. APC has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). APC has also been shown to modulate the expression of several genes involved in inflammation, apoptosis, and cell cycle regulation.
Biochemical and Physiological Effects:
APC has been shown to have several biochemical and physiological effects. APC has antioxidant properties and can scavenge free radicals. APC has also been shown to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO). APC has been shown to modulate the levels of several neurotransmitters, including dopamine, serotonin, and norepinephrine.
实验室实验的优点和局限性
APC has several advantages for lab experiments. APC is readily available and can be synthesized in large quantities. APC is also stable under normal laboratory conditions. However, APC has some limitations. APC is insoluble in water and requires the use of organic solvents for in vitro experiments. APC also has low bioavailability and requires the use of high concentrations for in vivo experiments.
未来方向
There are several future directions for APC research. One area of research is the development of APC analogs with improved pharmacological properties. Another area of research is the investigation of the potential of APC as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. The use of APC in combination with other drugs or therapies is also an area of research. The identification of the molecular targets of APC and the elucidation of its mechanism of action are also important areas of future research.
合成方法
The synthesis of APC involves the reaction of 7-hydroxycoumarin with 3-methoxyphenol in the presence of a base, followed by the reaction of the resulting product with chloroacetyl chloride. The final product is obtained by the reaction of the intermediate with ammonia. The synthesis of APC is a multi-step process that requires careful control of reaction conditions and purification steps.
属性
IUPAC Name |
2-[3-(3-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO6/c1-22-11-3-2-4-13(7-11)25-16-9-24-15-8-12(23-10-17(19)20)5-6-14(15)18(16)21/h2-9H,10H2,1H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUISSXILJBXKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl cyano(4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)acetate](/img/structure/B5889242.png)

![1-[3-(5-methyl-2-furyl)acryloyl]azepane](/img/structure/B5889264.png)
![2,2,2-trichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5889270.png)



![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine](/img/structure/B5889288.png)
![1-phenyl-N-(3-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5889291.png)


![1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5889317.png)
